molecular formula C6H5Cl2N B1311327 2,6-Dichloro-4-methylpyridine CAS No. 39621-00-6

2,6-Dichloro-4-methylpyridine

Cat. No. B1311327
CAS RN: 39621-00-6
M. Wt: 162.01 g/mol
InChI Key: GTHRJKYVJZJPCF-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N . It has a molecular weight of 162.02 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-4-methylpyridine is 1S/C6H5Cl2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 . The average mass is 162.017 Da and the monoisotopic mass is 160.979904 Da .

Scientific Research Applications

Structure and Spectroscopic Behavior

The adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol has been examined for its structure using X-ray diffraction, revealing insights into hydrogen bridges and proton transfer mechanisms. This research is significant in understanding the interactions and bonding in such molecular structures (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).

Azaindole Derivatives

A study on the reaction of 2,6-dichloro-3-(β-chloroethyl)-4-methylpyridine with various factors showed the formation of different azaindoline derivatives, highlighting the compound's role in synthesizing heterocyclic compounds (Yakhontov, Sokolova, & Pervacheva, 1970).

Photochemical Dimerization

2,6-Dichloro-4-methylpyridine has been involved in studies related to the photochemical dimerization of 2-aminopyridines and 2-pyridones, contributing to understanding the chemical properties under ultraviolet irradiation (Taylor & Kan, 1963).

Ring Transformations

Research exploring the reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide revealed ring transformations, demonstrating the versatility of 2,6-dichloro-4-methylpyridine in chemical synthesis and rearrangements (Hertog, Plas, Pieterse, & Streef, 2010).

Coordination Chemistry

The compound's derivatives have been studied in coordination chemistry, especially in the synthesis of luminescent lanthanide compounds and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Electrophoretic Separation

2,6-Dichloro-4-methylpyridine has also been a subject in the optimization of pH in electrophoretic separation studies, aiding in the development of improved separation techniques in analytical chemistry (Wren, 1991).

Safety And Hazards

2,6-Dichloro-4-methylpyridine is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P280, P305, P310, P338, P351 . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2,6-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHRJKYVJZJPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447576
Record name 2,6-Dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methylpyridine

CAS RN

39621-00-6
Record name 2,6-Dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-methylpyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-methyl-pyridine 1-oxide (1.0 g, 7.0 mmol) and phosphorus oxychloride (10 mL) was heated at reflux for 4 h. The volatiles were evaporated and the residue dissolved in ethyl acetate. The solution was washed with ice-water followed by sodium bicarbonate solution. The organic phase was again washed with water, brine solution, dried over anhydrous sodium sulfate and concentrated to obtain a residue which was purified by column chromatography over silica gel (60-120 mesh) using petroleum ether as eluent to afford 2,6-dichloro-4-methyl-pyridine (491 mg, 43%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of n-BuLi (21.1 mL, 33.8 mmol, 1.6 M) in THF is cooled to −78° C. before a solution of 2,6-dichloropyridine (5.0 g, 33.8 mmol) in THF (36 mL) is added dropwise over a period of 20 min. The reaction mixture is stirred at −78° C. for 30 min, and then iodomethane (4.79 g, 33.8 mmol) is added. The mixture is stirred for 30 min before it is quenched with sat. aq. NH4Cl solution at −78° C. The mixture is extracted with diethyl ether, the org. extract is dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 19:1 to give 2,6-dichloro-4-methyl-pyridine (2.34 g) as a colourless oil containing the regio isomer 2,6-dichloro-3-methyl-pyridine; LC-MS: tR=0.89 min, [M+1]+=161.97.
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-methylpyridine
Reactant of Route 2
2,6-Dichloro-4-methylpyridine
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2,6-Dichloro-4-methylpyridine
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2,6-Dichloro-4-methylpyridine
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2,6-Dichloro-4-methylpyridine
Reactant of Route 6
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2,6-Dichloro-4-methylpyridine

Citations

For This Compound
40
Citations
LN Yakhontov, MS Sokolova… - Chemistry of Heterocyclic …, 1970 - Springer
On the basis of a comparative study of the influence of various factors (ratio of the reactants, temperature, reaction time, polarity of the medium, and the catalytic action of metals) on the …
Number of citations: 2 link.springer.com
JM Bobbitt, DA SCOLA - The Journal of Organic Chemistry, 1960 - ACS Publications
In general, isoquinoline compounds are prepared from 2-arylethylamine derivatives or alkyl aldimine compounds (both containing a preformed benzene ring) by intramolecular …
Number of citations: 157 pubs.acs.org
E Díez-Barra, JC García-Martínez, J Guerra, V Hornillos… - 2002 - arkat-usa.org
The synthesis of dendrons 1–7 bearing azole (pyrazole, imidazole and 1, 2, 4-triazole) moieties is described. The synthesis of these compounds was carried out using different …
Number of citations: 5 www.arkat-usa.org
KG Grozinger, V Fuchs, KD Hargrave… - Journal of …, 1995 - Wiley Online Library
Several synthetic methods were developed during the process optimization for the large scale synthesis of nevirapine (1), a non‐nucleoside inhibitor of HIV‐1 Reverse Transcriptase. …
Number of citations: 40 onlinelibrary.wiley.com
TK Sarkar, SK Ghosh, TJ Chow - The Journal of Organic …, 2000 - ACS Publications
Methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate (6), an intermediate in the Hamaguchi−Ibata reaction involving the Rh II -catalyzed intramolecular reaction of a …
Number of citations: 21 pubs.acs.org
R Ando, H Ikegami, M Sakiyama, S Ooike… - Bioorganic & medicinal …, 2010 - Elsevier
A new class of Aurora A kinase inhibitor was created by transforming 4-(5-methyl-3-pyrazoloamino)pyrimidine moiety of VX-680 to 3-cyano-6-(5-methyl-3pyrazoloamino)pyridine. …
Number of citations: 38 www.sciencedirect.com
LV Dyadyuchenko, IG Dmitrieva, DY Nazarenko… - Chemistry of …, 2014 - Springer
Diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides was used to synthesize the …
Number of citations: 11 link.springer.com
L Beer, JF Britten, OP Clements, RC Haddon… - Chemistry of …, 2004 - ACS Publications
A general synthetic route to the pyridine-bridged dithiazolodithiazolyl framework R 2 BPR 1 , involving N-alkylation of a 4-substituted 2,6-dichloropyridine, followed by amination and …
Number of citations: 67 pubs.acs.org
CM Robertson, AA Leitch, K Cvrkalj… - Journal of the …, 2008 - ACS Publications
A series of five isostructural bisthiaselenazolyl radicals 2 have been prepared and characterized by X-ray crystallography. The crystal structures, all belonging to the tetragonal space …
Number of citations: 99 pubs.acs.org
E Spinner, GB Yeoh - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
Uv spectra in a range of solvents, ir and 1H nmr spectra, and ionization constants in water have been determined for the title compounds (I) to (IV) and their O- and N-methylated …
Number of citations: 17 pubs.rsc.org

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